1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol
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Overview
Description
1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol is a compound that features a piperidine ring, a fluorine atom, and a hydroxyimino group. Piperidine derivatives are known for their wide range of biological activities and are often used in drug discovery and development . This compound’s unique structure makes it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol typically involves multiple steps, starting with the formation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the piperidine ring.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST).
Hydroxyimino Group Addition: The hydroxyimino group can be introduced through reactions with hydroxylamine derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol can be compared with other piperidine derivatives, such as:
2-Piperidin-4-ylpropan-2-ol: Lacks the fluorine atom and hydroxyimino group, resulting in different chemical and biological properties.
1-(Piperidin-1-yl)propan-2-ol: Similar structure but without the fluorine atom, affecting its reactivity and applications.
The presence of the fluorine atom and hydroxyimino group in this compound makes it unique, offering distinct advantages in terms of stability and biological activity .
Properties
Molecular Formula |
C8H15FN2O2 |
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Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-fluoro-3-(4-hydroxyiminopiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H15FN2O2/c9-5-8(12)6-11-3-1-7(10-13)2-4-11/h8,12-13H,1-6H2 |
InChI Key |
BZQFYZISGBFTTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NO)CC(CF)O |
Origin of Product |
United States |
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